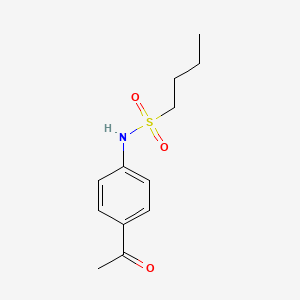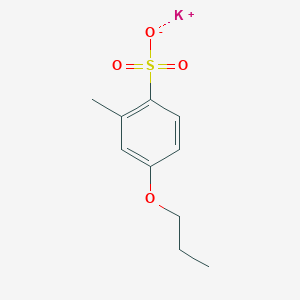![molecular formula C33H26N2O4S2 B4988873 1-[4-({4-[2,5-DIOXO-3-(PHENYLSULFANYL)PYRROLIDIN-1-YL]PHENYL}METHYL)PHENYL]-3-(PHENYLSULFANYL)PYRROLIDINE-2,5-DIONE](/img/structure/B4988873.png)
1-[4-({4-[2,5-DIOXO-3-(PHENYLSULFANYL)PYRROLIDIN-1-YL]PHENYL}METHYL)PHENYL]-3-(PHENYLSULFANYL)PYRROLIDINE-2,5-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-({4-[2,5-DIOXO-3-(PHENYLSULFANYL)PYRROLIDIN-1-YL]PHENYL}METHYL)PHENYL]-3-(PHENYLSULFANYL)PYRROLIDINE-2,5-DIONE is a complex organic compound featuring a pyrrolidine ring structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of phenylsulfanyl groups and pyrrolidine rings suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[4-({4-[2,5-DIOXO-3-(PHENYLSULFANYL)PYRROLIDIN-1-YL]PHENYL}METHYL)PHENYL]-3-(PHENYLSULFANYL)PYRROLIDINE-2,5-DIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of Pyrrolidine Rings: The pyrrolidine rings can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of Phenylsulfanyl Groups: Phenylsulfanyl groups can be introduced via nucleophilic substitution reactions.
Coupling Reactions: The final compound is formed through coupling reactions that link the pyrrolidine rings with the phenylsulfanyl-substituted phenyl groups.
Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using scalable processes and efficient catalysts.
Chemical Reactions Analysis
1-[4-({4-[2,5-DIOXO-3-(PHENYLSULFANYL)PYRROLIDIN-1-YL]PHENYL}METHYL)PHENYL]-3-(PHENYLSULFANYL)PYRROLIDINE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially affecting its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the phenyl or pyrrolidine rings.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed will depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific biological pathways or receptors.
Industry: The compound may find use in materials science, particularly in the development of new polymers or advanced materials.
Mechanism of Action
The mechanism of action of 1-[4-({4-[2,5-DIOXO-3-(PHENYLSULFANYL)PYRROLIDIN-1-YL]PHENYL}METHYL)PHENYL]-3-(PHENYLSULFANYL)PYRROLIDINE-2,5-DIONE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes or Receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathway Modulation: It could influence biological pathways by altering the activity of key proteins or signaling molecules.
Comparison with Similar Compounds
1-[4-({4-[2,5-DIOXO-3-(PHENYLSULFANYL)PYRROLIDIN-1-YL]PHENYL}METHYL)PHENYL]-3-(PHENYLSULFANYL)PYRROLIDINE-2,5-DIONE can be compared with other pyrrolidine-based compounds, such as:
Pyrrolidine-2,5-dione: A simpler analog with fewer substituents.
Phenylsulfanyl-substituted Pyrrolidines: Compounds with similar substituents but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-[[4-(2,5-dioxo-3-phenylsulfanylpyrrolidin-1-yl)phenyl]methyl]phenyl]-3-phenylsulfanylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26N2O4S2/c36-30-20-28(40-26-7-3-1-4-8-26)32(38)34(30)24-15-11-22(12-16-24)19-23-13-17-25(18-14-23)35-31(37)21-29(33(35)39)41-27-9-5-2-6-10-27/h1-18,28-29H,19-21H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULNQBRPIIGFLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)CC3=CC=C(C=C3)N4C(=O)CC(C4=O)SC5=CC=CC=C5)SC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-METHYLPHENYL)-2-OXOETHYL 3-{[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}PROPANOATE](/img/structure/B4988805.png)
![3-bromo-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4988812.png)



![4-[[4-(2-Hydroxyethyl)piperazin-1-yl]methyl]phenol](/img/structure/B4988832.png)
![1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4988835.png)

![10-benzyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole;hydrochloride](/img/structure/B4988850.png)

![2-methoxy-N-{1-[1-(methoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4988860.png)
![2-[(5E)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4988868.png)
![[4-(1H-benzimidazol-2-ylsulfanylmethyl)phenyl]-phenylmethanone](/img/structure/B4988877.png)
![4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENYL BENZENESULFONATE](/img/structure/B4988883.png)
